2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "CPA" and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of CPA is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. Specifically, CPA has been found to inhibit the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of membrane potential and calcium signaling in neurons. Additionally, CPA has been shown to inhibit the release of glutamate, an excitatory neurotransmitter that plays a key role in synaptic plasticity.
Biochemical and Physiological Effects:
CPA has been found to have a range of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and synaptic plasticity. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity, as well as for investigating the role of ion channels and neurotransmitters in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPA in lab experiments is its specificity for the Kv1.3 channel and its ability to inhibit glutamate release. This allows researchers to selectively modulate these targets without affecting other ion channels or neurotransmitters. However, there are also limitations to the use of CPA, including its potential toxicity and the need for careful dosing and monitoring to avoid unwanted effects.
Orientations Futures
There are many potential future directions for the study of CPA, including the development of new synthetic methods for producing the compound, the investigation of its effects on other ion channels and neurotransmitters, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of CPA and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of CPA involves a multi-step process that begins with the preparation of the starting materials, followed by the formation of the oxadiazole ring system, and finally the addition of the chloro and acetamide groups. The synthesis of CPA has been described in several scientific publications, and various modifications to the original procedure have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
CPA has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. These effects make CPA a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity.
Propriétés
IUPAC Name |
2-chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-4-12-17-14(20-18-12)11-6-3-5-10(7-11)9-16-13(19)8-15/h3,5-7H,2,4,8-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZUFYJDWNBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=CC(=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.